2-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of thiosemicarbazide with formic acid or its derivatives. One common method includes the cyclization of thiosemicarbazide with formic acid under reflux conditions . Another approach involves the use of 5-arylisoxazole-3-carboxylic acids and their derivatives, which undergo successive transformations to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amino and thione groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors. These interactions can inhibit or activate specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-1,3,4-triazoles: These compounds share a similar triazole ring structure but differ in the presence of a mercapto group instead of an amino group.
2-Amino-1,3,4-thiadiazoles: These compounds have a thiadiazole ring instead of a triazole ring but share similar biological activities.
Uniqueness
2-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific combination of amino and thione groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-1H-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-6-2(7)4-1-5-6/h1H,3H2,(H,4,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWISMGDLQBJIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)N(N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717644 |
Source
|
Record name | 2-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94421-93-9 |
Source
|
Record name | 2-Amino-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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